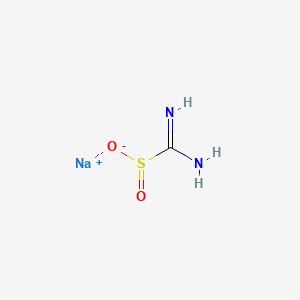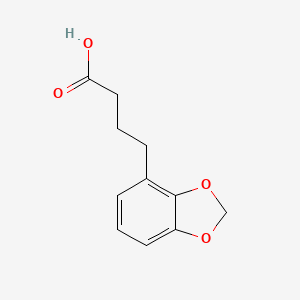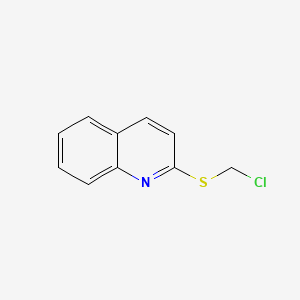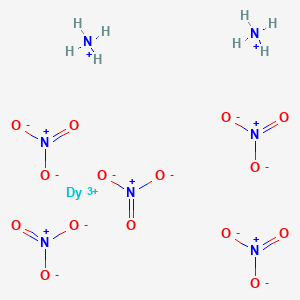
Diammonium dysprosium pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dysprosium pentanitrate is a chemical compound with the formula (NH₄)₂[Dy(NO₃)₅]. It is a coordination complex where dysprosium, a rare earth element, is coordinated by five nitrate ions and two ammonium ions. This compound is of interest due to its unique magnetic and luminescent properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diammonium dysprosium pentanitrate can be synthesized through a reaction involving dysprosium nitrate and ammonium nitrate in an aqueous solution. The reaction typically involves dissolving dysprosium nitrate in water, followed by the addition of ammonium nitrate. The mixture is then stirred and heated to promote the formation of the desired complex. The resulting solution is allowed to cool, and the product is precipitated out, filtered, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar aqueous reactions. The process may be optimized for higher yields and purity through controlled reaction conditions, such as temperature, concentration, and pH adjustments .
Chemical Reactions Analysis
Types of Reactions
Diammonium dysprosium pentanitrate undergoes various chemical reactions, including:
Oxidation and Reduction: Dysprosium in the compound can participate in redox reactions, where it can be reduced or oxidized depending on the reagents and conditions used.
Substitution: The nitrate ligands in the complex can be substituted by other ligands, such as phosphates or sulfates, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dysprosium oxide, while substitution reactions can produce various dysprosium-ligand complexes .
Scientific Research Applications
Diammonium dysprosium pentanitrate has several scientific research applications:
Magnetic Studies: Due to its slow magnetic relaxation properties, it is used in studies related to single-molecule magnets and magnetic resonance.
Luminescent Materials: The compound’s luminescent properties make it useful in developing new luminescent materials for sensors and display technologies.
Catalysis: It is explored as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Material Science: The compound is studied for its potential use in developing advanced materials with unique magnetic and optical properties.
Mechanism of Action
The mechanism by which diammonium dysprosium pentanitrate exerts its effects is primarily related to its coordination environment and the electronic structure of dysprosium. The nitrate ligands create a specific coordination geometry around the dysprosium ion, influencing its magnetic and luminescent properties. The compound’s effects are mediated through interactions with molecular targets, such as other metal ions or organic molecules, leading to changes in their electronic and magnetic states .
Comparison with Similar Compounds
Diammonium dysprosium pentanitrate can be compared with other similar compounds, such as:
Diammonium europium pentanitrate: Similar in structure but with europium instead of dysprosium, exhibiting different luminescent properties.
Dysprosium(III) chloride: Another dysprosium compound with different coordination and chemical properties.
Dysprosium(III) sulfate: Similar coordination environment but with sulfate ligands, leading to different reactivity and applications.
Conclusion
This compound is a compound with significant scientific and industrial relevance due to its unique magnetic and luminescent properties. Its synthesis, chemical reactivity, and applications in various fields make it a valuable subject of study in modern chemistry and material science.
Properties
CAS No. |
93918-70-8 |
|---|---|
Molecular Formula |
DyH8N7O15 |
Molecular Weight |
508.60 g/mol |
IUPAC Name |
diazanium;dysprosium(3+);pentanitrate |
InChI |
InChI=1S/Dy.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
InChI Key |
IMNYJJZSMHEUBQ-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Dy+3] |
Related CAS |
10143-38-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



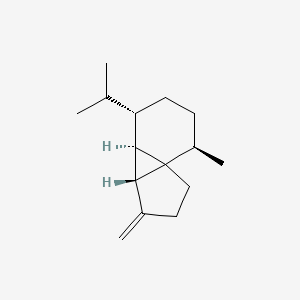


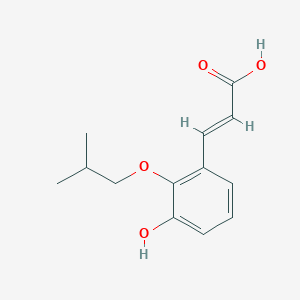

![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)


